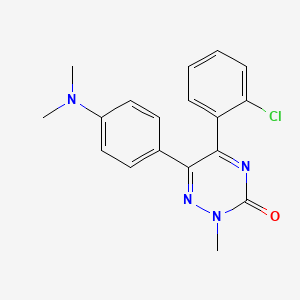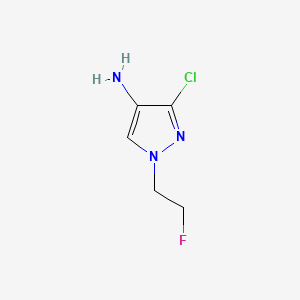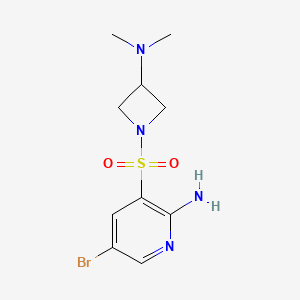
5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a dimethylamino group, and an azetidinylsulfonyl group attached to a pyridine ring
Vorbereitungsmethoden
One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction is carried out under mild conditions using palladium catalysts and boron reagents . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Analyse Chemischer Reaktionen
5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Bromo-3-(3-(dimethylamino)azetidin-1-ylsulfonyl)pyridin-2-amine include other pyridine derivatives with different substituents. Some examples are:
- 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine
- 5-Bromo-N-methyl-3-nitropyridin-2-amine
These compounds share a similar pyridine core but differ in their substituents, which can significantly affect their chemical properties and applications
Eigenschaften
Molekularformel |
C10H15BrN4O2S |
|---|---|
Molekulargewicht |
335.22 g/mol |
IUPAC-Name |
5-bromo-3-[3-(dimethylamino)azetidin-1-yl]sulfonylpyridin-2-amine |
InChI |
InChI=1S/C10H15BrN4O2S/c1-14(2)8-5-15(6-8)18(16,17)9-3-7(11)4-13-10(9)12/h3-4,8H,5-6H2,1-2H3,(H2,12,13) |
InChI-Schlüssel |
ZFGIKKUNJIAYIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CN(C1)S(=O)(=O)C2=C(N=CC(=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



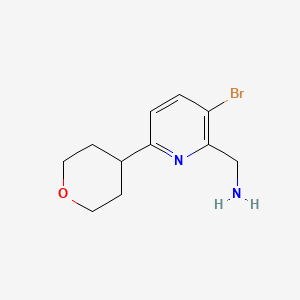
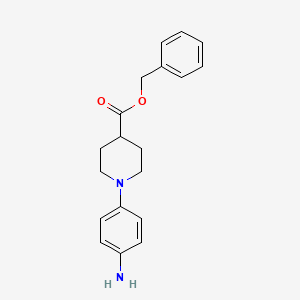

![3-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13922945.png)
![6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B13922947.png)
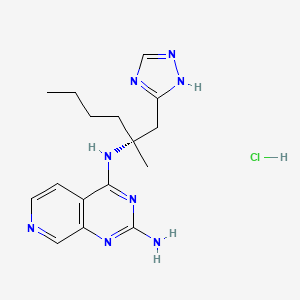

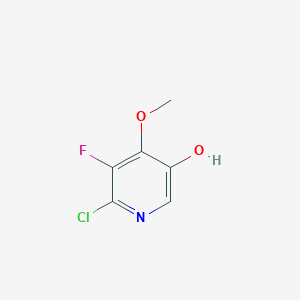
![N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine](/img/structure/B13922977.png)
![N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine](/img/structure/B13922984.png)
